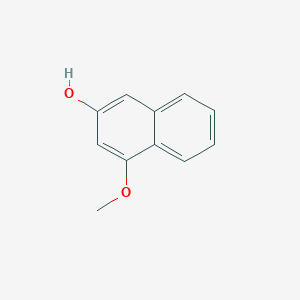
4-Methoxynaphthalen-2-ol
Vue d'ensemble
Description
4-Methoxynaphthalen-2-ol, also known as 4-(6-methoxynaphthalen-2-yl)butan-2-ol, is a chemical compound with the molecular weight of 230.31 . Its IUPAC name is 4-(6-methoxy-2-naphthyl)-2-butanol .
Synthesis Analysis
A novel series of (6-methoxynaphthalen-2-yl) propanamide derivatives were synthesized and evaluated for their potential antibacterial activity . The minimum inhibitory concentration of these compounds was determined by microdilution technique against five known strains of bacteria .Molecular Structure Analysis
The structure of 4-Methoxynaphthalen-2-ol was characterized by NMR, IR and UV–Vis spectroscopies in different solvents . The molecule has a twisted conformation, with the mean plane of the naphthalene ring system being inclined to the plane of the phenol ring by 33.41 (4)° .Chemical Reactions Analysis
The title Schiff base compound, (E)-2-{[(4-methoxynaphthalen-1-yl)methyl-idene]amino}-4-methylphenol, was synthesized via the reaction of 2-amino-4-methylphenol with 4-methoxynaphthalene-1-carbaldehyde .Applications De Recherche Scientifique
Catalysis and Methylation
4-Methoxynaphthalen-2-ol, also known as 2-Methoxynaphthalene, is used as an intermediate in the production of naproxen, a non-steroidal anti-inflammatory drug. A study by Yadav & Salunke (2013) explores its catalytic methylation using dimethyl carbonate, highlighting the potential for greener production methods (Yadav & Salunke, 2013).
Analytical Chemistry
In analytical chemistry, 2-Methoxynaphthalene derivatives are employed as fluorogenic labeling reagents. Gatti et al. (1990) demonstrated its use for high-performance liquid chromatography (HPLC) of biologically important thiols, showcasing its utility in sensitive analytical methods (Gatti et al., 1990).
Acylation Studies
The compound is involved in acylation studies. Andy et al. (2000) investigated the acylation of 2-methoxynaphthalene with acetic anhydride in the presence of zeolite beta, revealing insights into shape-selective acylation with zeolite catalysts (Andy et al., 2000).
Pharmaceutical Synthesis
In pharmaceutical synthesis, compounds with 2-methoxynaphthalene as their parent nucleus have been synthesized and evaluated for anti-inflammatory effects. Cavrini et al. (1982) studied the synthesis of isomeric 1,2- and 2,6-disubstituted derivatives for potential anti-inflammatory applications (Cavrini et al., 1982).
Photomerocyanine Research
4-Methoxynaphthalen-2-ol is also used in photomerocyanine research. Aiken et al. (2014) conducted the first structural and spectroscopic characterization of a ring-opened form of a 2H-naphtho[1,2-b]pyran, a novel photomerocyanine (Aiken et al., 2014).
Environmental Applications
Its environmental applications include being an intermediate in the synthesis of eco-friendly chemicals. Xu & He (2010) described a practical synthesis of 2-bromo-6-methoxynaphthalene, an important intermediate for non-steroidal anti-inflammatory agents, highlighting the use of safer methylating reagents (Xu & He, 2010).
Thermochemical Studies
Varfolomeev et al. (2010) conducted thermochemical studies on methoxyphenols, which include 4-methoxynaphthalen-2-ol. These studies help understand the intermolecular and intramolecular hydrogen bonds in these compounds, crucial for their use in various applications (Varfolomeev et al., 2010).
Cytochrome P450BSβ Peroxygenation Activities
Shoji et al. (2010) explored the aromatic C–H bond hydroxylation of 1-methoxynaphthalene by the substrate misrecognition system of cytochrome P450BSβ, a discovery that could have implications for biocatalysis (Shoji et al., 2010).
Synthesis of Nabumetone
Aslam et al. (1989) provided novel syntheses of nabumetone, a non-steroidal anti-inflammatory drug, utilizing 2-halo-6-methoxynaphthalene, demonstrating the role of 4-methoxynaphthalen-2-ol in pharmaceutical synthesis (Aslam et al., 1989).
Safety And Hazards
Propriétés
IUPAC Name |
4-methoxynaphthalen-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2/c1-13-11-7-9(12)6-8-4-2-3-5-10(8)11/h2-7,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQYLBLXVHYYGFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=CC=CC=C21)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70569179 | |
| Record name | 4-Methoxynaphthalen-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70569179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxynaphthalen-2-ol | |
CAS RN |
26693-50-5 | |
| Record name | 4-Methoxynaphthalen-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70569179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



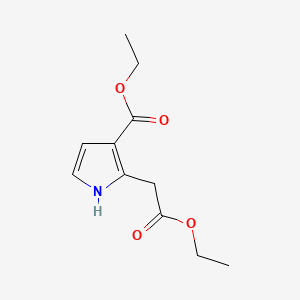

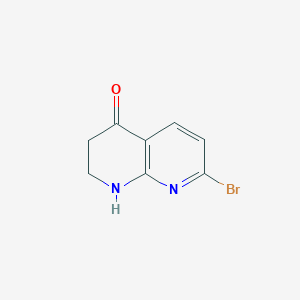
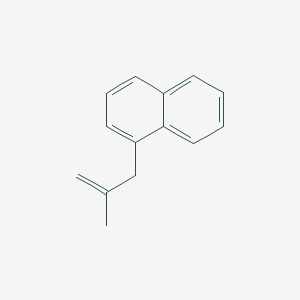
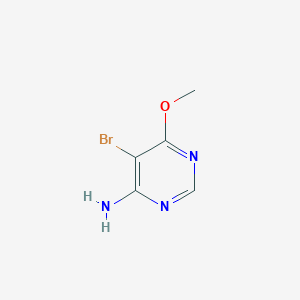
![Ethyl thieno[3,2-d]isothiazole-5-carboxylate](/img/structure/B1610908.png)
![2,2',3,3'-Tetrahydro-1,1'-spirobi[indene]](/img/structure/B1610910.png)
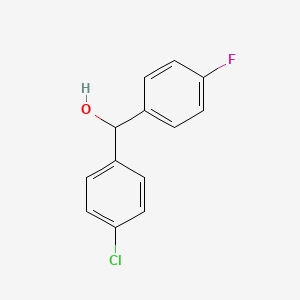
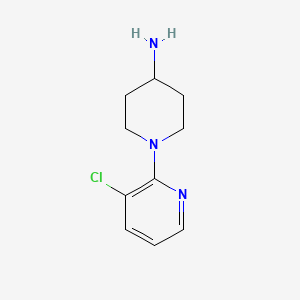
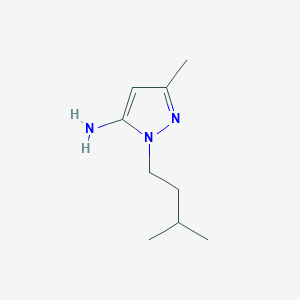
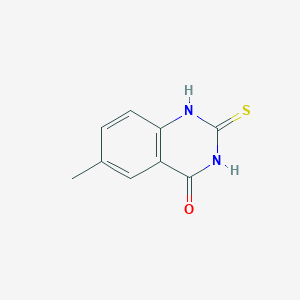
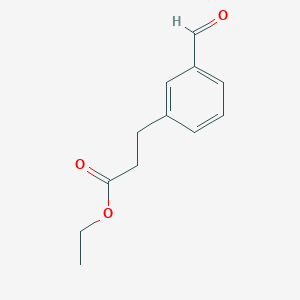
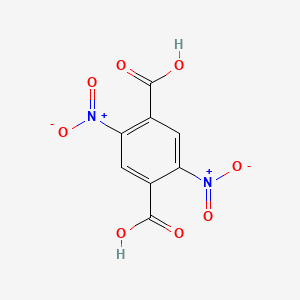
![3-[(6-Chloropyridazin-3-yl)amino]propanoic acid](/img/structure/B1610922.png)